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Compound of Interest

Compound Name: 2-Methoxyhydroquinone

Cat. No.: B1205977 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-
Methoxyhydroquinone, a key intermediate in various chemical syntheses and a subject of

interest in drug development. This document is intended for researchers, scientists, and

professionals in the pharmaceutical and chemical industries, offering a centralized resource for

its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis)

spectroscopic data.

Summary of Spectroscopic Data
The structural characteristics of 2-Methoxyhydroquinone have been elucidated through

various spectroscopic techniques. The following tables summarize the key quantitative data

obtained from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, providing a comprehensive

spectral fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Methoxyhydroquinone
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

3.82 s - 3 -OCH₃

6.62 dd 8.8, 2.9 1 H-6

6.72 d 2.9 1 H-3

6.78 d 8.8 1 H-5

Solvent: CDCl₃, Instrument: 90 MHz Spectrometer

Table 2: ¹³C NMR Spectroscopic Data for 2-Methoxyhydroquinone

Chemical Shift (δ) ppm Assignment

56.4 -OCH₃

112.5 C-3

115.7 C-6

119.2 C-5

141.0 C-1

147.2 C-2

149.8 C-4

Solvent: CDCl₃, Instrument: 22.5 MHz Spectrometer

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for 2-Methoxyhydroquinone (Gas Phase)
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3580 Strong O-H Stretch (Free Hydroxyl)

~3000 Medium C-H Stretch (Aromatic)

~2850 Medium C-H Stretch (Methyl)

~1520 Strong C=C Stretch (Aromatic Ring)

~1250 Strong C-O Stretch (Aryl Ether)

~1100 Strong C-O Stretch (Phenolic)

~800 Strong C-H Bend (Out-of-plane)

Note: This data is from a gas-phase spectrum and may differ slightly from a solid-phase

spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectroscopic Data for 2-Methoxyhydroquinone

λmax (nm) Solvent

292 Methanol

Experimental Protocols
The following sections detail the generalized experimental procedures for obtaining the

spectroscopic data presented above. These protocols are based on standard laboratory

practices for the analysis of solid phenolic and aromatic compounds.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A 5-10 mg sample of 2-Methoxyhydroquinone is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5

mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for

chemical shift referencing (0 ppm).
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Instrumentation: The NMR spectra are acquired on a high-resolution Fourier Transform NMR

spectrometer.

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR,

proton-decoupled spectra are typically acquired to simplify the spectrum and enhance

sensitivity.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are then

referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid): A small amount of solid 2-Methoxyhydroquinone is finely

ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be

cast by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g.,

NaCl or KBr), and allowing the solvent to evaporate.[1][2][3]

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first.

The sample is then placed in the beam path, and the sample spectrum is acquired.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of 2-Methoxyhydroquinone is prepared by accurately

weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g.,

methanol) in a volumetric flask. This stock solution is then serially diluted to an appropriate

concentration to ensure the absorbance falls within the linear range of the instrument

(typically 0.1-1.0 AU).
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Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis

spectrophotometer.

Data Acquisition: A cuvette containing the pure solvent is used as a blank to zero the

instrument. The sample solution is then placed in the sample beam path, and the

absorbance is measured over a specific wavelength range (e.g., 200-400 nm). The

wavelength of maximum absorbance (λmax) is then determined.[4]

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Methoxyhydroquinone.
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Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. orgchemboulder.com [orgchemboulder.com]

2. eng.uc.edu [eng.uc.edu]

3. egikunoo.wordpress.com [egikunoo.wordpress.com]

4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxyhydroquinone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205977#spectroscopic-data-of-2-
methoxyhydroquinone-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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